molecular formula C25H24FN3O2S2 B12007776 (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-26-5

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12007776
CAS No.: 623936-26-5
M. Wt: 481.6 g/mol
InChI Key: YOTSISYMSROXNV-HMAPJEAMSA-N
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Description

The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions and subsequent changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone core with a pyrazole and fluorophenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

623936-26-5

Molecular Formula

C25H24FN3O2S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN3O2S2/c1-4-12-31-21-11-10-17(13-20(21)26)23-18(15-28(27-23)19-8-6-5-7-9-19)14-22-24(30)29(16(2)3)25(32)33-22/h5-11,13-16H,4,12H2,1-3H3/b22-14-

InChI Key

YOTSISYMSROXNV-HMAPJEAMSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F

Origin of Product

United States

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